molecular formula C7H7ClHgS B14367661 Chloro(5-cyclopropylthiophen-2-yl)mercury CAS No. 90185-41-4

Chloro(5-cyclopropylthiophen-2-yl)mercury

Cat. No.: B14367661
CAS No.: 90185-41-4
M. Wt: 359.24 g/mol
InChI Key: DFUQXAASCWJGJV-UHFFFAOYSA-M
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Description

Chloro(5-cyclopropylthiophen-2-yl)mercury is an organomercury compound that features a mercury atom bonded to a chlorine atom and a 5-cyclopropylthiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(5-cyclopropylthiophen-2-yl)mercury typically involves the reaction of 5-cyclopropylthiophene with mercuric chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:

5-cyclopropylthiophene+HgCl2This compound\text{5-cyclopropylthiophene} + \text{HgCl}_2 \rightarrow \text{this compound} 5-cyclopropylthiophene+HgCl2​→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar procedures to those used in laboratory synthesis are employed, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

Chloro(5-cyclopropylthiophen-2-yl)mercury can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.

    Substitution: The chlorine atom can be substituted by other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium thiolate or potassium cyanide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organomercury derivatives.

Scientific Research Applications

Chloro(5-cyclopropylthiophen-2-yl)mercury has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.

    Biology: The compound can be used in studies involving mercury’s biological effects and interactions with biomolecules.

    Medicine: Research into potential therapeutic applications, particularly in the context of mercury-based drugs, is ongoing.

Mechanism of Action

The mechanism by which Chloro(5-cyclopropylthiophen-2-yl)mercury exerts its effects involves the interaction of the mercury center with various molecular targets. Mercury can form strong bonds with sulfur-containing biomolecules, leading to potential biological activity. The pathways involved may include inhibition of enzymes and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Chloro(phenyl)mercury
  • Chloro(methyl)mercury
  • Chloro(ethyl)mercury

Uniqueness

Chloro(5-cyclopropylthiophen-2-yl)mercury is unique due to the presence of the 5-cyclopropylthiophen-2-yl group, which imparts distinct chemical properties and potential applications compared to other organomercury compounds. This structural feature may influence its reactivity and interactions with other molecules, making it a valuable compound for specific research purposes.

Properties

CAS No.

90185-41-4

Molecular Formula

C7H7ClHgS

Molecular Weight

359.24 g/mol

IUPAC Name

chloro-(5-cyclopropylthiophen-2-yl)mercury

InChI

InChI=1S/C7H7S.ClH.Hg/c1-2-7(8-5-1)6-3-4-6;;/h1-2,6H,3-4H2;1H;/q;;+1/p-1

InChI Key

DFUQXAASCWJGJV-UHFFFAOYSA-M

Canonical SMILES

C1CC1C2=CC=C(S2)[Hg]Cl

Origin of Product

United States

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